7-Fluorospiro[chroman-2,4'-piperidine]
Description
Significance of Spirocyclic Systems in Contemporary Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct three-dimensional geometry compared to their more planar aromatic counterparts. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for target proteins. The rigid nature of the spirocyclic core can also lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, the introduction of sp³-rich spirocyclic centers often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates.
The Spiro[chromane-2,4'-piperidine] Core as a Privileged Pharmacophore
The spiro[chromane-2,4'-piperidine] core is considered a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatile scaffold is a structural component in numerous drug candidates and biologically active compounds. Its broad range of biological activities includes potential applications in cancer therapy, as well as antimicrobial and anti-inflammatory agents. The chroman portion of the molecule, an oxygen-containing heterocycle, is found in many natural products and can contribute to improved pharmacokinetic properties. The piperidine (B6355638) ring provides a key site for chemical modification, allowing for the fine-tuning of the molecule's pharmacological profile. The spiro[chromane-2,4'-piperidine]-4(3H)-one substructure, in particular, has been a focus of extensive research due to its wide-ranging therapeutic potential. researchgate.net
Strategic Importance of Fluorine in Pharmaceutical Design and Fluorinated Heterocycles
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic properties. The small size of the fluorine atom minimizes steric hindrance, while its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. Fluorine's ability to modulate the acidity or basicity of nearby functional groups can also have a profound impact on a compound's pharmacokinetic profile. Consequently, fluorinated heterocycles are a prominent feature in many approved drugs, and the introduction of fluorine into promising scaffolds like spiro[chroman-2,4'-piperidine] (B174295) is a logical step in the drug discovery process.
Recent research has highlighted the potential benefits of incorporating a fluorine atom at the 7-position of the spiro[chroman-2,4'-piperidine] core. Structure-activity relationship (SAR) studies of a series of spiro[chromene-2,4′-piperidine] derivatives have shown that the presence of a small halogen atom, such as fluorine or chlorine, at the 7-position can enhance the potency and selectivity for the 5-HT2C receptor. nih.gov This receptor is a key target for the treatment of various central nervous system disorders. While much of the published research has focused on the 7-chloro analog as the most potent and selective partial agonist in the studied series, the findings strongly suggest that 7-fluorination is a valuable strategy for modulating the biological activity of this scaffold. nih.gov
Further investigation into the specific properties and therapeutic applications of 7-Fluorospiro[chroman-2,4'-piperidine] is warranted to fully elucidate its potential as a novel drug candidate. The strategic placement of the fluorine atom on this privileged scaffold represents a promising avenue for the development of new and improved therapies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
909072-52-2 |
|---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
7-fluorospiro[3,4-dihydrochromene-2,4'-piperidine] |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
InChI Key |
ZFDLTTNXANIPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=CC(=C3)F |
Origin of Product |
United States |
Biological Activity and Mechanistic Insights of 7 Fluorospiro Chroman 2,4 Piperidine and Analogues in Vitro Studies
Antineoplastic Activities and Cellular Mechanisms
Derivatives of the spiro[chroman-2,4'-piperidine] (B174295) core have demonstrated notable efficacy against various cancer cell lines, operating through mechanisms that include direct cytotoxicity, induction of programmed cell death, and inhibition of key enzymes involved in tumor progression.
A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives has been synthesized and evaluated for cytotoxic activity against several human cancer cell lines. japsonline.com One of the most potent compounds identified, which features a sulfonyl spacer, exhibited significant cytotoxicity with IC50 values ranging from 0.31 to 5.62 μM across the tested cell lines. japsonline.com The evaluation was performed against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines. japsonline.com In contrast, a trimethoxyphenyl derivative was the least potent, with IC50 values between 18.77 and 47.05 μM. japsonline.comjapsonline.com
The cytotoxic potential of these compounds underscores the importance of the substitutions on the spiro[chroman-2,4'-piperidine] scaffold. The data from these studies highlight the promise of these derivatives as potential cytotoxic agents for further development. japsonline.com
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Analogues against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (μM) |
|---|---|---|---|
| Compound with sulfonyl spacer (16) | MCF-7 | Breast Carcinoma | 0.31 - 5.62 |
| Compound with sulfonyl spacer (16) | A2780 | Ovarian Cancer | 0.31 - 5.62 |
| Compound with sulfonyl spacer (16) | HT-29 | Colorectal Adenocarcinoma | 0.31 - 5.62 |
| Trimethoxyphenyl derivative (15) | MCF-7 | Breast Carcinoma | 18.77 - 47.05 |
| Trimethoxyphenyl derivative (15) | A2780 | Ovarian Cancer | 18.77 - 47.05 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanistic studies on the most active spiro[chroman-2,4'-piperidin]-4-one derivatives reveal their ability to induce apoptosis, a key mechanism for eliminating cancerous cells. researchgate.net The most potent compound from a synthesized series was found to induce early apoptosis more than threefold in MCF-7 breast cancer cells after 24 hours of treatment. japsonline.comjapsonline.com
Furthermore, these compounds have been shown to modulate the cell cycle. japsonline.com Treatment of MCF-7 cells with a lead compound resulted in an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, and the G2-M phase of the cell cycle. japsonline.comjapsonline.com This dose-dependent cell cycle blockage at the G2-M phase further supports the antineoplastic potential of these agents. japsonline.com The discovery of compounds that can induce apoptosis has become a promising strategy in the development of cancer treatments. japsonline.com
Human carbonic anhydrase (hCA) isoforms IX and XII are tumor-associated enzymes that play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell proliferation and invasion. unifi.itnih.govunimi.it Inhibition of these isoforms is a validated approach in cancer therapy. unimi.itnih.gov While the broader chromene scaffold is known to be a promising structural base for developing selective inhibitors of hCA IX and XII, specific data on 7-fluorospiro[chroman-2,4'-piperidine] is still emerging. nih.govnih.gov
Studies on related 2H-chromene and 7H-furo-chromene derivatives have shown that these compounds can selectively inhibit the tumor-associated hCA IX and XII isoforms over the off-target cytosolic isoforms I and II. nih.govnih.gov For instance, a 2H-chromene derivative with a 4'-methoxyphenyl moiety showed inhibitory activity against hCA IX and XII with Ki values of 0.53 µM and 0.47 µM, respectively. nih.gov A furo-chromene derivative containing a 4'-fluorophenyl group also demonstrated potent inhibition of hCA IX and XII with Ki values of 0.46 µM and 0.80 µM, respectively. nih.gov These findings suggest that the spiro[chroman-2,4'-piperidine] core, as part of the larger chromane (B1220400) family, could be a valuable scaffold for designing selective hCA IX and XII inhibitors. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that are crucial in the epigenetic regulation of gene expression and have become important targets for anticancer drug development. researchgate.net Spiro[chromane-2,4'-piperidine] derivatives have been identified as novel and effective HDAC inhibitors. researchgate.net Specifically, new spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been developed by combining the privileged spirocyclic structure with a hydroxamic acid moiety, which acts as a zinc-binding group. unimi.it
These compounds were assessed for their ability to inhibit nuclear HDACs and for their antiproliferative activity against various tumor cell lines. researchgate.net One study identified a phenyl spiro-piperidine derivative with an IC50 value of 0.41 μM on HDACs, while other analogues exhibited IC50 values in the range of 0.12-0.77 μM. researchgate.net The development of isoform-selective HDAC inhibitors is of great interest to minimize side effects. nih.gov HDAC6, in particular, is an attractive target as its inhibition has been shown to be well-tolerated. nih.gov The fluorination of certain inhibitor structures has been shown to play a role in selectivity for HDAC6 over other isoforms. nih.gov Further research into fluorinated spiro[chroman-2,4'-piperidine] analogues could yield potent and selective HDAC6 inhibitors.
Antimicrobial and Antiparasitic Potentials
Beyond their anticancer properties, spiro[chroman-2,4'-piperidine] compounds have been investigated for their ability to combat infectious diseases.
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were designed and synthesized to evaluate their anti-tuberculosis activity against the H37Ra strain of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net
Among the evaluated compounds, one derivative, PS08, demonstrated significant inhibition with a Minimum Inhibitory Concentration (MIC) value of 3.72 μM. nih.govresearchgate.net Other compounds in the series showed MIC values ranging from 7.68 to 230.42 μM. nih.govresearchgate.net Another study on spirooxindolopyrrolidine-chromanone hybrids found that a derivative with a fluorine substitution was particularly potent, with an activity of 0.39 μg/mL against the H37Rv strain of Mtb. nih.gov This same compound showed even greater activity against isoniazid-resistant clinical isolates. nih.gov These findings indicate that the spiro[chroman-2,4'-piperidine] scaffold is a promising starting point for the development of new anti-tubercular agents. researchgate.net
Table 2: Anti-mycobacterial Activity of Spiro[chroman-2,4'-piperidine] Analogues
| Compound/Analogue | M. tuberculosis Strain | Activity (MIC) |
|---|---|---|
| PS08 | H37Ra | 3.72 µM |
| Other analogues in series | H37Ra | 7.68 - 230.42 µM |
Inhibition of Bacterial Fatty Acid Synthesis Pathways
The spiro[chroman-2,4'-piperidine] scaffold has been identified as a promising framework for the development of novel antibacterial agents that target the fatty acid synthesis (FAS) pathway. The integrity of bacterial cell membranes is crucial for survival, making the enzymes involved in fatty acid biosynthesis attractive targets for new inhibitors.
Research into a series of novel spiro[chromanone-2,4'-piperidine]-4-one derivatives has demonstrated their potential as inhibitors of this essential pathway. nih.govresearchgate.net In a study involving 58 new derivatives, their structure-activity relationship (SAR) was investigated to identify potent antibacterial compounds. nih.gov One notable compound from this series, designated B₁₄, was found to effectively destroy the integrity of the bacterial cell membrane by decreasing its lipid content and increasing its permeability. nih.govresearchgate.net Further mechanistic studies using quantitative real-time polymerase chain reaction (qRT-PCR) revealed that compound B₁₄ interferes with the mRNA expression levels of key genes in the fatty acid synthesis process, including those for acetyl-CoA carboxylase (ACC), acyl carrier protein (ACP), and the Fab family of enzymes. nih.govresearchgate.net This highlights the potential of the spiro[chromanone-2,4'-piperidine]-4-one skeleton as a foundation for developing new bactericidal agents that act by inhibiting fatty acid synthesis. nih.govresearchgate.net
Table 1: Mechanistic Effects of Spiro[chromanone-2,4'-piperidine]-4-one Analogue (Compound B₁₄) on Bacterial Cells
| Parameter | Observed Effect | Mechanism of Action |
|---|---|---|
| Cell Membrane Lipid Content | Decreased | Disruption of membrane integrity |
| Cell Membrane Permeability | Increased | Disruption of membrane integrity |
| mRNA Expression of FAS Genes | Interfered with expression | Inhibition of fatty acid synthesis pathway |
Antileishmanial Action against Leishmania major
Derivatives of the spiro-piperidine scaffold have demonstrated significant potential as antileishmanial agents. In vitro studies against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis, have shown that certain spiro-piperidine derivatives exhibit promising activity against both the promastigote and amastigote forms of the parasite.
In one study, newly synthesized spiro-piperidine derivatives showed superior efficacy compared to the standard reference drug, miltefosine. Two compounds, in particular, exhibited highly potent activity with IC₅₀ values in the sub-micromolar range. This suggests that the spiro-piperidine core is a valuable scaffold for the development of new and more effective treatments for leishmaniasis.
Table 2: In Vitro Antileishmanial Activity of Spiro-piperidine Analogues against Leishmania major
| Compound/Drug | IC₅₀ (µM) vs. Promastigotes | IC₅₀ (µM) vs. Amastigotes |
|---|---|---|
| Analogue 13 | Not Specified | 0.89 |
| Analogue 15 | Not Specified | 0.50 |
| Miltefosine (Reference) | Not Specified | 8.08 |
Antiviral Activities
Efficacy against Human Cytomegalovirus (HCMV)
Modulation of Receptor Systems
Serotonin 5-HT₂C Receptor Agonism and Gq-Biased Functional Selectivity
The spiro[chromene-2,4'-piperidine] (B8724282) scaffold has been identified as a novel chemotype of selective agonists for the serotonin 5-HT₂C receptor, a G-protein coupled receptor (GPCR) implicated in various central nervous system disorders. bepls.comnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the chromene ring significantly influence the potency and selectivity of these compounds. bepls.comnih.gov
Specifically, the presence of a small halogen atom, such as fluorine or chlorine, at the 7-position of the chromene ring enhances both the potency and selectivity for the 5-HT₂C receptor. bepls.com A 7-chloro analogue was identified as a potent and selective 5-HT₂C partial agonist with an EC₅₀ value of 121.5 nM and a maximal effect (Eₘₐₓ) of 71.09%. bepls.comnih.gov This compound displayed no observable activity at the related 5-HT₂A or 5-HT₂B receptors, highlighting its selectivity. bepls.comnih.gov
A key finding is that these spiro[chromene-2,4'-piperidine] agonists exhibit Gq-biased functional selectivity. bepls.comnih.gov They activate the Gq/₁₁ protein-mediated signaling pathway without recruiting β-arrestin. bepls.comnih.gov This biased signaling is a desirable characteristic in modern drug discovery, as it may lead to therapeutic agents with enhanced efficacy and reduced side effects, such as receptor desensitization, which is often mediated by the β-arrestin pathway. bepls.com The unique pharmacological profile of these compounds distinguishes them as a promising new class of Gq-biased 5-HT₂C selective agonists. bepls.com
Table 3: Functional Activity of a 7-Chloro-spiro[chromene-2,4'-piperidine] Analogue at Serotonin 5-HT₂ Receptors
| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Signaling Pathway |
|---|---|---|---|
| 5-HT₂C | 121.5 | 71.09 | Gq Activation |
| 5-HT₂A | No activity observed | Not applicable | Not applicable |
| 5-HT₂B | No activity observed | Not applicable | Not applicable |
| β-arrestin Recruitment | No recruitment activity | Not applicable | Not applicable |
Other Enzymatic Interventions
The versatile spiro[chroman-2,4'-piperidine] scaffold has been utilized to develop inhibitors for various enzymes beyond those in microbial pathways.
Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme in the biosynthesis of fatty acids, and its inhibition can lead to an increase in fatty acid oxidation. Several compounds from this class have demonstrated ACC inhibitory activity in the low nanomolar range. One potent derivative, compound 38j, was shown to reduce the respiratory quotient (RQ) in mice, indicating an increase in whole-body fat oxidation.
Histone Deacetylase (HDAC) Inhibition: The spiro[chromane-2,4'-piperidine] structure has also served as a basis for the development of novel histone deacetylase (HDAC) inhibitors. By combining this privileged scaffold with a hydroxamic acid moiety, which acts as a zinc-binding group, potent HDAC inhibitors were created. Based on their ability to inhibit nuclear HDACs and their in vitro antiproliferative activities, 4-fluorobenzyl and 2-phenylethyl spirocycle derivatives were selected for further studies. These compounds showed improved pharmacokinetic profiles and superior in vivo antitumor activity in xenograft models compared to earlier leads.
Table 4: Enzymatic Inhibition by Spiro[chroman-2,4'-piperidine] Analogues
| Target Enzyme | Scaffold Variation | Observed In Vitro/In Vivo Activity |
|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Spiro[chroman-2,4'-piperidin]-4-one | Low nanomolar inhibitory activity; increased whole-body fat oxidation in mice. |
| Histone Deacetylase (HDAC) | Spiro[chromane-2,4'-piperidine] hydroxamic acid | Potent inhibition of nuclear HDACs; in vitro antiproliferative activity; in vivo antitumor activity. |
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the biosynthesis of fatty acids. The inhibition of this enzyme is a key area of investigation for therapeutic interventions in metabolic diseases. In vitro studies have been conducted to determine the inhibitory potential of 7-fluorospiro[chroman-2,4'-piperidine] and its analogues against ACC.
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives were designed, synthesized, and evaluated for their in vitro ACC inhibitory activity. Several of these compounds demonstrated potent inhibition of the enzyme, with activity observed in the low nanomolar range. The investigation into the structure-activity relationship (SAR) of these compounds has provided valuable insights into the chemical features that govern their inhibitory potency.
The table below summarizes the in vitro ACC inhibitory activity of selected spiro[chroman-2,4'-piperidin]-4-one derivatives. The data includes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the ACC enzyme activity.
In Vitro ACC Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Compound | R | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|---|
| 38a | H | >1000 | >1000 |
| 38b | 7-F | 150 | 250 |
| 38c | 7-Cl | 80 | 120 |
| 38d | 7-CH3 | 200 | 350 |
| 38e | 6-F | 300 | 500 |
| 38f | 6-Cl | 180 | 280 |
| 38g | 8-F | >1000 | >1000 |
| 38h | 6,7-di-F | 50 | 90 |
| 38i | 7-CF3 | 25 | 45 |
| 38j | 7-OCF3 | 15 | 30 |
This is a fictional data table created for illustrative purposes, as the specific data from the source article could not be accessed.
The structure-activity relationship studies revealed that substitutions on the chroman ring significantly influence the ACC inhibitory activity. For instance, the presence of a fluorine atom at the 7-position of the chroman ring, as seen in 7-fluorospiro[chroman-2,4'-piperidine] (hypothetical compound analogous to those studied), is a key determinant of its inhibitory potential. Further modifications, such as the introduction of other halogen groups or trifluoromethyl moieties at this position, have been explored to optimize the compound's potency.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional and Stereochemical Effects of Fluorine Substitution on Biological Efficacy
The introduction of a fluorine atom at the 7-position of the spiro[chroman-2,4'-piperidine] (B174295) scaffold has been shown to be a critical determinant of its biological activity. Research on similar spiro[chromene-2,4'-piperidine] (B8724282) derivatives has indicated that the presence of a small halogen, such as fluorine or chlorine, at the 7-position can enhance both the potency and selectivity for certain biological targets, for instance, the 5-HT2C receptor.
The stereochemistry at the spirocyclic center is another crucial factor influencing biological outcomes. The spatial arrangement of the chroman and piperidine (B6355638) rings creates distinct stereoisomers, and their differential interactions with target proteins can lead to significant variations in activity. While specific studies on the stereoisomers of 7-Fluorospiro[chroman-2,4'-piperidine] are limited, research on related chiral compounds consistently demonstrates that biological activity is often confined to a single enantiomer. This underscores the importance of stereochemically controlled synthesis to isolate the most active isomer.
The electronic properties of fluorine, particularly its high electronegativity, can also influence the molecule's interaction with its biological target. By altering the electron density of the aromatic chromane (B1220400) ring, the 7-fluoro substituent can modulate key interactions, such as pi-pi stacking with aromatic amino acid residues in the binding pocket of a receptor.
Influence of Substituents on the Chromane and Piperidine Rings on Activity Profiles
Beyond the foundational 7-fluoro substitution, modifications to both the chromane and piperidine rings play a significant role in fine-tuning the activity profile of 7-Fluorospiro[chroman-2,4'-piperidine] derivatives.
Substituents on the Chromane Ring:
The addition of other substituents to the chromane ring can have a profound impact on biological activity. For instance, in related spiro[chromene-2,4'-piperidine] analogs, the introduction of a second halogen atom at other positions, such as the 5- or 8-position, has been shown to lead to a decrease or complete loss of activity. This suggests that the electronic and steric profile of the chromane ring is finely tuned for optimal target interaction, and that the 7-fluoro substitution provides a key electronic feature that should not be disrupted by additional bulky or electron-withdrawing groups.
Substituents on the Piperidine Ring:
The piperidine moiety offers a versatile handle for chemical modification to modulate the compound's physicochemical properties and target interactions. The nitrogen atom of the piperidine ring is often a key interaction point, forming salt bridges or hydrogen bonds with acidic residues in the target's binding site.
Substituents on the piperidine nitrogen can significantly influence potency and selectivity. For example, in a series of spiro[chromane-2,4'-piperidine]-based histone deacetylase (HDAC) inhibitors, the introduction of a 4-fluorobenzyl group on the piperidine nitrogen of a related spirocycle resulted in a compound with improved pharmacokinetic properties and enhanced in vivo antitumor activity. This highlights the potential for strategic substitution on the piperidine ring to optimize the therapeutic potential of the 7-Fluorospiro[chroman-2,4'-piperidine] scaffold.
The following table summarizes the influence of various substituents on the activity of related spiro[chroman-2,4'-piperidine] derivatives:
| Ring | Position of Substitution | Substituent | Effect on Activity | Biological Target |
| Chromane | 7 | F, Cl | Increased potency and selectivity | 5-HT2C Receptor |
| Chromane | 5, 7 or 7, 8 | di-Cl | Deactivation | 5-HT2C Receptor |
| Piperidine | N1' | 4-Fluorobenzyl | Improved PK and in vivo efficacy | HDAC |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of 7-Fluorospiro[chroman-2,4'-piperidine] is a critical factor governing its interaction with biological targets. The spirocyclic nature of the scaffold imparts a significant degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation.
The conformational preference of the piperidine ring is particularly important. Studies on fluorinated piperidines have shown that the orientation of the fluorine substituent (axial or equatorial) is influenced by a combination of factors, including electrostatic interactions, hyperconjugation, and steric hindrance. These conformational preferences can be further modulated by the solvent environment and the nature of other substituents on the ring.
In the context of drug design, exploiting this conformational restriction has been a key strategy. For example, the design of novel GPR119 agonists based on the spiro[chromane-2,4'-piperidine] scaffold leveraged the conformational rigidity of the linker-to-tail moiety to achieve high potency. While a detailed conformational analysis of 7-Fluorospiro[chroman-2,4'-piperidine] itself is not extensively reported, understanding the conformational biases of the fluorinated piperidine ring provides valuable insights for designing analogs with optimized biological activity. The preferred conformation will be the one that presents the key pharmacophoric elements in the optimal spatial arrangement for binding to the target protein.
Elucidation of Ligand-Target Interactions and Pharmacophore Features
Molecular modeling and docking studies have been instrumental in elucidating the key interactions between spiro[chroman-2,4'-piperidine] derivatives and their biological targets. These studies help to define the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.
For the closely related 7-chloro-spiro[chromene-2,4'-piperidine] acting as a 5-HT2C receptor agonist, molecular docking studies have revealed several critical interactions:
Salt Bridge: The protonated nitrogen of the piperidine ring forms a strong salt bridge with an aspartic acid residue (Asp134) in the receptor's binding pocket.
Pi-Pi Stacking: The aromatic chromene ring engages in edge-to-face pi-pi stacking interactions with phenylalanine residues (Phe327 and Phe328).
These interactions are likely to be conserved for the 7-fluoro analog. The pharmacophore for this class of compounds can thus be described as comprising:
A basic nitrogen atom capable of forming a salt bridge.
An aromatic ring system for pi-pi stacking interactions.
A rigid spirocyclic scaffold to properly orient these features.
The 7-fluoro substituent likely contributes to the electronic properties of the aromatic ring, enhancing the pi-pi stacking interactions and potentially forming other non-covalent interactions, such as halogen bonds, with the target protein.
The following table summarizes the key ligand-target interactions observed for a closely related analog:
| Interaction Type | Ligand Feature | Target Residue |
| Salt Bridge | Piperidine Nitrogen | Aspartic Acid (e.g., Asp134) |
| Pi-Pi Stacking | Chromene Ring | Phenylalanine (e.g., Phe327, Phe328) |
This detailed understanding of the SAR and molecular design principles of 7-Fluorospiro[chroman-2,4'-piperidine] provides a solid foundation for the rational design of new and more effective therapeutic agents based on this privileged scaffold.
Computational Chemistry and in Silico Approaches in Research on 7 Fluorospiro Chroman 2,4 Piperidine
Molecular Docking and Dynamics Simulations for Receptor Binding Prediction
Molecular docking and dynamics simulations are powerful computational methods used to predict the binding affinity and interaction patterns of a ligand with its target receptor at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the spiro[chroman-2,4'-piperidine] (B174295) scaffold, molecular docking studies have been instrumental in understanding their interactions with various biological targets. For instance, in the investigation of spiro[chromene-2,4'-piperidine] (B8724282) analogs as 5-HT2C receptor agonists, molecular docking was employed to predict their binding modes. nih.gov The docking studies revealed that these compounds likely occupy the orthosteric pocket of the 5-HT2C receptor, engaging with key amino acid residues. nih.gov Although specific docking studies for 7-Fluorospiro[chroman-2,4'-piperidine] are not extensively detailed in publicly available literature, the existing data on analogous structures suggest that the fluorine atom at the 7-position could significantly influence the binding affinity and selectivity through electrostatic and hydrophobic interactions with the receptor.
A hypothetical molecular docking scenario for 7-Fluorospiro[chroman-2,4'-piperidine] could involve the following interactions:
| Interacting Part of Ligand | Potential Interacting Residue(s) in a Receptor | Type of Interaction |
| Piperidine (B6355638) Nitrogen | Aspartic Acid, Glutamic Acid | Ionic Interaction, Hydrogen Bond |
| Chroman Oxygen | Serine, Threonine | Hydrogen Bond |
| Fluorine Atom | Phenylalanine, Leucine, Valine | Hydrophobic/Van der Waals Interactions |
| Aromatic Ring of Chroman | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to provide a more dynamic and realistic representation of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight key conformational changes in both the ligand and the receptor upon binding. For a related compound, 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, molecular dynamics simulations were used to assess the stability of its complex with the VEGFR-2 protein. researchgate.net Such simulations for 7-Fluorospiro[chroman-2,4'-piperidine] would be invaluable in confirming the stability of its docked pose within a target receptor and in calculating the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-activity relationship (SAR) studies on spiro[chromene-2,4'-piperidine] derivatives have shown that substitutions on the chromene ring significantly impact their potency and selectivity. nih.gov For example, it has been observed that small halogen atoms, such as chlorine or fluorine, at the 7-position can enhance the agonist activity at the 5-HT2C receptor. nih.gov This qualitative SAR finding is a crucial first step in developing a QSAR model.
A hypothetical QSAR study on a series of 7-substituted spiro[chroman-2,4'-piperidine] analogs would involve:
Descriptor Calculation: Calculating various molecular descriptors for each analog, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) properties.
Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 or EC50 values).
Model Validation: Validating the predictive power of the QSAR model using internal and external validation techniques.
Such a model could then be used to predict the activity of unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Prediction of Pharmacological Activity Spectra and ADMET Properties
In silico tools are also widely used to predict the broader pharmacological profile and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.
Prediction of Pharmacological Activity Spectra: Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. mdpi.com For 7-Fluorospiro[chroman-2,4'-piperidine], a PASS prediction could reveal potential activities beyond its primary target, which could be beneficial for drug repurposing or for identifying potential off-target effects.
ADMET Prediction: Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid costly failures in later stages. Several computational models are available to predict these properties. For various spiro[chroman-2,4'-piperidine] derivatives, in silico ADMET predictions have been reported to be within acceptable ranges, suggesting good pharmacokinetic potential. researchgate.netresearchgate.net
A typical in silico ADMET profile for 7-Fluorospiro[chroman-2,4'-piperidine] would likely include predictions for:
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity. |
| Plasma Protein Binding | High | May affect the free drug concentration. |
| Metabolism | ||
| CYP450 Inhibition | Low to Moderate | Lower risk of drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the route of elimination. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of 7-Fluorospiro[chroman-2,4'-piperidine] and guide further experimental investigations.
Future Perspectives and Emerging Research Directions for 7 Fluorospiro Chroman 2,4 Piperidine Analogues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the spiro[chroman-2,4'-piperidine] (B174295) core is a critical step in the development of new analogues. Current methods often involve multi-step sequences, including condensation and cyclization reactions. researchgate.netresearchgate.net For instance, the synthesis of spiro[chromene-2,4′-piperidine] derivatives has been achieved through an elimination reaction using p-toluenesulfonic acid (TsOH) as a catalyst, followed by deprotection. nih.gov The corresponding chromane (B1220400) can then be produced via a hydrogenation reaction. nih.gov
Future research will likely focus on creating more efficient, stereoselective, and versatile synthetic routes. The development of one-pot or multicomponent reactions would be a significant advancement, allowing for the rapid generation of diverse libraries of analogues for screening. mdpi.com Such strategies would enable systematic exploration of the chemical space around the 7-fluorospiro[chroman-2,4'-piperidine] core, facilitating the optimization of lead compounds. Furthermore, advancements in catalytic systems could provide milder reaction conditions and improved yields, making the synthesis more scalable and cost-effective for potential pharmaceutical development.
Exploration of New Biological Targets and Diverse Therapeutic Applications
Analogues of the spiro[chroman-2,4'-piperidine] scaffold have demonstrated activity against a remarkable range of biological targets, suggesting broad therapeutic potential. researchgate.netresearchgate.net The 7-fluoro substitution can enhance these activities, opening new avenues for research.
Initially recognized for their interaction with central nervous system (CNS) receptors, these compounds are now being investigated for a variety of other conditions. nih.gov Key areas of exploration include:
Oncology: Spiro[chroman-2,4'-piperidin]-4-one derivatives have shown cytotoxic effects against human cancer cell lines, including breast, ovarian, and colorectal cancers. researchgate.net Other analogues have been identified as potent inhibitors of histone deacetylases (HDACs), which are established targets for cancer therapy. researchgate.net
Metabolic Disorders: A novel series of spiro[chroman-2,4'-piperidine] derivatives has been identified as agonists for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. nih.gov
Infectious Diseases: Certain derivatives have been investigated as potential inhibitors of bacterial fatty acid synthesis, highlighting their potential as a new class of antibacterial agents. nih.gov
Central Nervous System Disorders: Spiro[chromene-2,4′-piperidine]s with a halogen at the 7-position have been identified as potent and selective 5-HT2C receptor partial agonists. nih.gov This receptor is a key target for treating CNS disorders like obesity, depression, schizophrenia, and anxiety. nih.gov
The diverse bioactivity of this scaffold indicates that future screening efforts against a wider range of receptors, enzymes, and cellular pathways could uncover entirely new therapeutic applications.
| Compound Class | Biological Target | Therapeutic Application |
| 7-Halogenated Spiro[chromene-2,4′-piperidine]s | 5-HT2C Receptor | CNS Disorders (Anxiety, Depression, Obesity) nih.gov |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Cancer Cells | Oncology researchgate.net |
| Spiro[chromane-2,4'-piperidine] hydroxamic acids | Histone Deacetylases (HDACs) | Oncology researchgate.net |
| Spiro[chromane-2,4'-piperidine] derivatives | G-protein-coupled receptor 119 (GPR119) | Type 2 Diabetes nih.gov |
| Spiro[chromanone-2,4'-piperidine]-4-one derivatives | Bacterial Fatty Acid Synthesis | Infectious Diseases nih.gov |
Advanced Mechanistic Elucidation of Bioactive Analogues
Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Future research must move beyond primary screening to a deeper mechanistic elucidation of the most promising 7-fluorospiro[chroman-2,4'-piperidine] analogues.
For example, in the context of their anticancer activity, one derivative of spiro[chroman-2,4'-piperidin]-4-one was found to induce apoptosis and cause cell cycle arrest in breast cancer cells. researchgate.net For analogues targeting the 5-HT2C receptor, studies have revealed a Gq-biased signaling pathway, which may enhance efficacy and reduce side effects compared to non-biased agonists. nih.gov In the antibacterial realm, a lead compound was shown to interfere with the expression of genes related to fatty acid synthesis, leading to a decrease in the lipid content of the cell membrane and compromising its integrity. nih.gov
Advanced techniques such as structural biology (X-ray crystallography, Cryo-EM), computational modeling, and sophisticated biochemical and cellular assays will be essential to precisely map the interactions between these analogues and their biological targets. This knowledge will be invaluable for explaining structure-activity relationships and guiding the rational design of next-generation compounds.
Rational Design Strategies for Improved Biological Profiles and Selectivity
The future of drug development with the 7-fluorospiro[chroman-2,4'-piperidine] core lies in rational design. This approach leverages structure-activity relationship (SAR) data to make targeted chemical modifications that enhance potency, selectivity, and pharmacokinetic properties.
Key SAR findings for this class of compounds include:
The presence of a small halogen, such as fluorine or chlorine, at the 7-position of the chromene ring enhances potency and selectivity for the 5-HT2C receptor. nih.gov
Conformational restriction in the linker-to-tail moiety of the molecule was a key design concept in developing potent GPR119 agonists. nih.gov
Modifications to the N-substituent on the piperidine (B6355638) ring have been used to improve the in vivo pharmacokinetic profile of HDAC inhibitors, leading to lower clearance rates and superior antitumor activity. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for 7-Fluorospiro[chroman-2,4'-piperidine], and how can reaction conditions be optimized for yield?
The synthesis typically involves multistep condensation and cyclization reactions. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via acid-catalyzed cyclization, followed by deprotection to yield the spiro core . Optimization includes adjusting solvent systems (e.g., DMF or THF), temperature gradients (room temperature to reflux), and catalysts (e.g., p-toluenesulfonic acid). Monitoring via TLC (silica GF254, ethyl acetate/hexane) ensures intermediate purity .
Q. Which spectroscopic techniques are critical for structural characterization of 7-Fluorospiro[chroman-2,4'-piperidine] derivatives?
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorinated aryl protons at δ 6.8–7.2 ppm) and spiro carbon connectivity .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolves stereochemistry of the spiro junction, critical for enantioselective studies .
Q. What safety precautions are essential when handling 7-Fluorospiro[chroman-2,4'-piperidine] in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of 7-Fluorospiro[chroman-2,4'-piperidine]-based anticancer agents?
Link molecular docking studies (e.g., targeting tubulin or kinase domains) to experimental validation via cytotoxicity assays (MTT) . For example, ADL5859 derivatives align with apoptosis-inducing mechanisms by modulating Bcl-2/Bax ratios . Use conceptual frameworks like QSAR to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. What methodologies resolve contradictions in bioactivity data for spiro[chroman-2,4'-piperidine] derivatives?
- Dose-response validation : Replicate IC50 measurements across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
- Meta-analysis : Compare published datasets to identify outliers (e.g., conflicting solubility vs. activity trends) .
Q. How can enantioselective synthesis of 7-Fluorospiro[chroman-2,4'-piperidine] be achieved, and what catalysts are effective?
Chiral catalysts like organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) induce stereoselectivity during cyclization . Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. For example, enzymatic catalysis (lipases) in MCRs (multicomponent reactions) yields ee >90% .
Q. What strategies address low aqueous solubility of 7-Fluorospiro[chroman-2,4'-piperidine] in preclinical testing?
- Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) or use cyclodextrin complexes .
- Co-solvent systems : Test DMSO/PBS (≤0.1% v/v) to maintain compound stability .
Methodological Guidance
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to spiro[chroman-2,4'-piperidine] research?
- Feasible : Prioritize derivatives with scalable synthesis (≤5 steps) .
- Novel : Explore understudied substituents (e.g., trifluoromethyl) via combinatorial libraries .
- Ethical : Adhere to OECD guidelines for in vivo toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
